BMS-394136

Description

Significance of Atrial-Selective Ion Channel Modulation in Cardiac Electrophysiology Atrial fibrillation is the most common sustained cardiac arrhythmia and is associated with significant morbidity and mortalityimrpress.comecrjournal.comoup.com. The pathophysiology of AF is complex and involves electrical and structural remodeling of the atrial tissueimrpress.com. Electrical remodeling often includes dysfunction of atrial ion channels, leading to changes in action potential duration (APD) and refractoriness that favor re-entry, a common mechanism underlying AFimrpress.com.

Developing antiarrhythmic drugs that selectively target ion channels predominantly expressed in the atria, rather than the ventricles, is a promising strategy to treat AF while minimizing the risk of ventricular proarrhythmic side effects, such as torsade de pointes mdpi.comjacc.org. This concept of "atrial-selective drugs" exploits the distinct differences in ion channel expression patterns and their contributions to repolarization between atrial and ventricular myocytes mdpi.comjacc.org. Several ion currents are considered atrial-selective targets, including the ultra-rapid delayed-rectifier potassium current (IKur) and the acetylcholine-regulated potassium current (IKACh) jacc.orgnih.gov.

Historical Context of Kv1.5 (IKur) as a Research Target for Atrial Fibrillation The voltage-gated potassium channel Kv1.5, encoded by the KCNA5 gene, is the primary mediator of the IKur currentnih.govncats.io. IKur is a key determinant of the atrial action potential duration and is expressed predominantly in human atrial myocytes, with minimal expression in the ventriclesnih.govncats.ionih.govnih.govoup.com. This differential expression pattern has made Kv1.5 and the IKur current an attractive target for the development of atrial-selective antiarrhythmic therapies for AFnih.govncats.ionih.govnih.govoup.com.

Research into Kv1.5 as a target for AF therapy has been ongoing for several decades. Studies have shown that inhibiting IKur can prolong the atrial action potential duration and effective refractory period, which can help to terminate re-entrant circuits that perpetuate AF nih.govmedchemexpress.comahajournals.org. Loss-of-function mutations in KCNA5 have also been linked to hereditary forms of AF, further supporting the role of Kv1.5 in maintaining normal atrial rhythm nih.govahajournals.orgepfl.ch.

Rationale for Investigating BMS-394136 as a Selective Kv1.5 Inhibitor The rationale for investigating this compound stems from the need for atrial-selective antiarrhythmic agents with reduced ventricular proarrhythmic risk. As a potent and selective inhibitor of Kv1.5 (IKur), this compound was developed with the aim of prolonging atrial repolarization and refractoriness without significantly affecting ventricular electrophysiologyncats.iomedchemexpress.commedchemexpress.eu.

Preclinical studies have demonstrated that this compound dose-dependently prolongs atrial effective refractory period (AERP) and action potential duration (APD) medchemexpress.commedchemexpress.eu. Crucially, these studies indicated that this compound achieved these effects without significantly impacting ventricular effective refractory period (VERP), supporting its atrial selectivity medchemexpress.commedchemexpress.eu. This profile aligns with the desired characteristics of an atrial-selective antiarrhythmic agent. Research findings, such as those in Zucker Diabetic Fatty (ZDF) rats, have shown that this compound can prolong AERP and APD, with a greater effect observed in diabetic rats, while showing no effect on VERP in lean control rats, further supporting its atrial selectivity researchgate.netahajournals.org.

The investigation of this compound aimed to evaluate whether selective IKur inhibition could translate into a clinically effective and safer approach for managing AF compared to traditional antiarrhythmic drugs that block multiple ion channels in both atria and ventricles ecrjournal.commdpi.comjacc.org.

Research Findings Data:

Below is a summary of research findings on this compound's effects on atrial and ventricular electrophysiology, based on available data.

| Parameter | Concentration Range (µM) | Effect on Atrial APD/AERP | Effect on Ventricular APD/VERP | Reference |

| APD / AERP (ZDF Rats) | 1.0, 3.0, 10.0 | Dose-dependent prolongation | No significant effect on VERP | researchgate.netahajournals.org |

| Atrial Strips APD (ZDF Rats) | 1.0, 3.0, 10.0 | Increased APD30, APD50, APD90 | No effect observed | researchgate.netahajournals.org |

| IC50 for Kv1.5 | 0.05 | Potent inhibition | Selective IKur inhibitor | medchemexpress.comnih.gov |

This table illustrates the observed atrial-selective electrophysiological effects of this compound in preclinical studies.

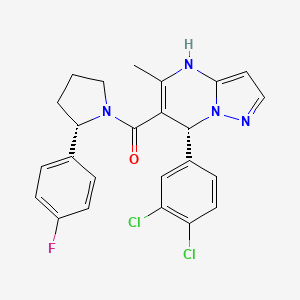

Structure

2D Structure

3D Structure

Properties

CAS No. |

343246-73-1 |

|---|---|

Molecular Formula |

C24H21Cl2FN4O |

Molecular Weight |

471.4 g/mol |

IUPAC Name |

[(7R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]-[(2S)-2-(4-fluorophenyl)pyrrolidin-1-yl]methanone |

InChI |

InChI=1S/C24H21Cl2FN4O/c1-14-22(24(32)30-12-2-3-20(30)15-4-7-17(27)8-5-15)23(31-21(29-14)10-11-28-31)16-6-9-18(25)19(26)13-16/h4-11,13,20,23,29H,2-3,12H2,1H3/t20-,23+/m0/s1 |

InChI Key |

LADJRPDOKVCQCG-NZQKXSOJSA-N |

Isomeric SMILES |

CC1=C([C@H](N2C(=CC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)N4CCC[C@H]4C5=CC=C(C=C5)F |

Canonical SMILES |

CC1=C(C(N2C(=CC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)N4CCCC4C5=CC=C(C=C5)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-394136; BMS 394136; BMS394136; UNII-M694U7167K. |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Bms 394136

Target Identification and Validation of BMS-394136

The primary focus in understanding the pharmacology of this compound has been the identification and validation of its molecular target, followed by the assessment of its potency and selectivity.

Characterization of Voltage-Gated Potassium Channel Kv1.5 as the Primary Molecular Target

This compound has been characterized as a potent inhibitor of the voltage-gated potassium channel Kv1.5. medchemexpress.eumedchemexpress.commedchemexpress.comdcchemicals.com The Kv1.5 channel is responsible for carrying the ultra-rapid delayed-rectifier potassium current (IKur) in the heart. mdpi.comresearchgate.netresearchgate.netnih.gov This current is a key determinant of the repolarization phase of the action potential, particularly in the atria. researchgate.netnih.gov The Kv1.5 channel is encoded by the KCNA5 gene. nih.govgenecards.org It forms tetrameric channels that facilitate the flow of potassium ions across the cell membrane in response to changes in voltage. idrblab.net Kv1.5 is predominantly expressed in the atria of the human heart, with limited expression in the ventricles. mdpi.comresearchgate.netnih.gov This differential expression makes Kv1.5 an attractive target for developing atrial-selective antiarrhythmic drugs. mdpi.comresearchgate.netnih.gov

Investigation of this compound's Inhibitory Potency on Kv1.5 Current

Studies have demonstrated that this compound is a potent inhibitor of the Kv1.5 channel. medchemexpress.eumedchemexpress.commedchemexpress.comdcchemicals.com Its inhibitory potency has been quantified by its half-maximal inhibitory concentration (IC50). This compound has been reported to block Kv1.5 with an IC50 of 0.05 μM (50 nM). medchemexpress.eumedchemexpress.commedchemexpress.commdpi.comnih.govresearchgate.net This indicates a high affinity of the compound for the Kv1.5 channel, leading to inhibition of the IKur current.

Table 1: Inhibitory Potency of this compound on Kv1.5

| Target Channel | IC50 (μM) |

| Kv1.5 | 0.05 |

Assessment of Selectivity Profile Against Other Cardiovascular Ion Channels

A crucial aspect of developing ion channel blockers for therapeutic use is their selectivity profile to minimize off-target effects. This compound has been evaluated for its selectivity against other important cardiovascular ion channels, including hERG (the channel responsible for the rapid delayed-rectifier potassium current, IKr), sodium channels, and L-type calcium channels. Studies have shown that this compound exhibits good selectivity over these channels. mdpi.comnih.govresearchgate.netresearchgate.net This selectivity profile is desirable as it suggests a lower likelihood of inducing ventricular pro-arrhythmia, such as torsade de pointes, which can be a risk with non-selective ion channel blockers affecting ventricular repolarization. nih.govoup.com The reported selectivity over hERG, sodium, and L-type calcium channels is indicated to be greater than 10 μM. researchgate.net

Table 2: Selectivity Profile of this compound Against Other Ion Channels

| Ion Channel | Selectivity / IC50 |

| hERG | > 10 μM researchgate.net |

| Sodium Channels | > 10 μM researchgate.net |

| L-Type Calcium Channels | > 10 μM researchgate.net |

Electrophysiological Modulations by this compound in Isolated Cardiac Preparations

The effects of this compound on cardiac electrical activity have been investigated in isolated cardiac preparations, such as atrial tissues, to understand its functional impact.

Effects on Atrial Action Potential Duration (APD)

This compound has been shown to dose-dependently prolong the atrial action potential duration (APD). medchemexpress.eumedchemexpress.comahajournals.orgahajournals.org This effect is consistent with its mechanism of inhibiting the repolarizing IKur current, which contributes to the shortening of the atrial action potential. researchgate.netnih.gov Studies in isolated right atrial tissues from beagles demonstrated that this compound prolonged APD at 30%, 50%, and 90% repolarization (APD30, APD50, and APD90) in a dose-dependent manner. ahajournals.orgahajournals.org For instance, in the presence of atrial ischemia, this compound at concentrations of 0.3, 1.0, 3.0, and 10 μM prolonged APD50 by 20±8%, 25±6%, 32±7%, and 50±15%, respectively. ahajournals.org In the absence of ischemia, the effects were less pronounced, with APD50 prolonged by 8±4%, 12±3%, 19±3%, and 26±4% at the same concentrations. ahajournals.org this compound did not affect APD90 in the absence or presence of atrial ischemia. ahajournals.org

Table 3: Effect of this compound on Atrial APD50 in Isolated Beagle Atrial Tissue

| Concentration (μM) | APD50 Prolongation (%, Ischemia) ahajournals.org | APD50 Prolongation (%, No Ischemia) ahajournals.org |

| 0.3 | 20 ± 8 | 8 ± 4 |

| 1.0 | 25 ± 6 | 12 ± 3 |

| 3.0 | 32 ± 7 | 19 ± 3 |

| 10.0 | 50 ± 15 | 26 ± 4 |

Impact on Atrial Effective Refractory Period (AERP)

In addition to its effects on APD, this compound has been shown to prolong the atrial effective refractory period (AERP). medchemexpress.eumedchemexpress.comahajournals.orgprobechem.com Prolongation of AERP is a key antiarrhythmic effect, as it can help to prevent re-entrant arrhythmias, which are a common mechanism underlying atrial fibrillation. researchgate.netnih.gov Studies in anesthetized beagles and rabbits demonstrated that this compound dose-dependently prolonged AERP. ahajournals.orgprobechem.com In dogs, AERP was prolonged by 1±1, 9±4, 14±3, and 25±6 ms (B15284909) at doses of 0.3, 1.0, 3.0, and 10 mg/kg, respectively. ahajournals.org In rabbits, the AERP prolongation was 5±3, 17±2, 20±2, and 34±2 ms at the same respective doses. ahajournals.org Importantly, this compound did not significantly affect the ventricular effective refractory period (VERP), further supporting its atrial selectivity. medchemexpress.eumedchemexpress.comahajournals.orgprobechem.com

Table 4: Effect of this compound on Atrial Effective Refractory Period (AERP)

| Dose (mg/kg) | AERP Prolongation (ms, Dogs) ahajournals.org | AERP Prolongation (ms, Rabbits) ahajournals.org |

| 0.3 | 1 ± 1 | 5 ± 3 |

| 1.0 | 9 ± 4 | 17 ± 2 |

| 3.0 | 14 ± 3 | 20 ± 2 |

| 10.0 | 25 ± 6 | 34 ± 2 |

Analysis of Absence of Significant Electrophysiological Effects on Ventricular Tissue

Research into this compound has specifically examined its effects on ventricular electrophysiology to confirm its atrial selectivity and assess the potential for ventricular pro-arrhythmic risk. Studies have consistently shown that this compound does not significantly affect ventricular effective refractory period (VERP) medchemexpress.commedchemexpress.euresearchgate.net. This finding is crucial as it indicates that the compound's inhibitory action is primarily directed towards atrial ion channels, consistent with its intended mechanism as a selective IKur inhibitor medchemexpress.commedchemexpress.euncats.iofrontiersin.org.

Detailed research findings support the absence of significant ventricular electrophysiological effects. For instance, in vivo studies in rat models demonstrated that while this compound dose-dependently prolonged atrial effective refractory period (AERP) and action potential duration (APD), it did not affect VERP medchemexpress.commedchemexpress.eu. A study in ZDF rats, a model for diabetes mellitus which is a risk factor for atrial fibrillation, also confirmed the absence of effect with this compound on VERP, supporting the atrial selective activity of the compound or ion channel remodeling in this condition researchgate.net.

The lack of significant effects on ventricular repolarization is a key aspect of this compound's profile, differentiating it from some other antiarrhythmic drugs that can prolong ventricular action potentials and the QT interval, potentially leading to life-threatening ventricular arrhythmias like Torsades de Pointes cvpharmacology.comevotec.commdpi.com. The selective action on atrial tissue, without impacting ventricular refractoriness, aligns with the therapeutic goal of targeting atrial arrhythmias while minimizing ventricular safety concerns frontiersin.orgoup.comoup.com.

While specific detailed data tables on the absence of ventricular effects might be less commonly presented than data showing positive effects, the consistent reporting across multiple sources that this compound does not significantly affect VERP serves as a key finding in its pharmacological analysis medchemexpress.commedchemexpress.euresearchgate.net. Clinical studies, including a Phase I trial, have also aimed to assess the electrophysiologic effects of this compound on both the atrium and ventricle in patients with pacemakers or defibrillators, with a secondary outcome measure specifically focused on the effect on atrial versus ventricular refractoriness and the QTc interval medpath.com. The emphasis on evaluating ventricular effects in clinical trials further underscores the importance of confirming the compound's atrial selectivity for cardiac safety oup.comoup.commedpath.com.

Given the available information primarily highlights the lack of significant effect on ventricular tissue as a key characteristic demonstrating atrial selectivity, a data table would primarily reflect this absence of change in parameters like VERP compared to baseline or control, rather than showing dose-dependent changes.

| Parameter | Effect of this compound on Ventricular Tissue | Source(s) |

| Ventricular Effective Refractory Period (VERP) | No significant effect | medchemexpress.commedchemexpress.euresearchgate.net |

| Ventricular Action Potential Duration (APD) | Not significantly affected | medchemexpress.commedchemexpress.euresearchgate.net |

| QTc Interval | Evaluation in clinical trials | medpath.com |

This table summarizes the reported lack of significant effects of this compound on key electrophysiological parameters in ventricular tissue, based on the available research findings.

Preclinical Mechanistic Investigations of Bms 394136 in Animal Models

In Vitro and Ex Vivo Electrophysiological Characterization

Microelectrode Array Studies of BMS-394136 on Atrial Myocytes

Publicly available scientific literature does not currently contain data from microelectrode array studies investigating the effects of this compound on atrial myocytes.

Langendorff Perfusion Studies Utilizing this compound in Isolated Hearts

Mechanistic Insights from Patch-Clamp Electrophysiology of Kv1.5 Currents

This compound is a potent inhibitor of the Kv1.5 channel, with a reported IC50 of 0.05 μM. nih.gov In vitro studies using standard microelectrode techniques on isolated atrial tissues have provided mechanistic insights into its effects on action potential duration (APD).

In atrial tissue from both rabbits and beagle dogs, this compound demonstrated a dose-dependent increase in APD at 30, 50, and 90 percent of repolarization. ahajournals.org The most significant effect was observed at 50% repolarization (APD50) in both species. ahajournals.org In rabbit atrial tissue, APD50 increased from a baseline of 13±4 ms (B15284909) to 36±5 ms with the application of this compound. ahajournals.org In beagle atrial tissue, the baseline APD50 of 98±41 ms was prolonged to 109±38 ms. ahajournals.org These findings indicate that by blocking the IKur current, this compound effectively lengthens the repolarization phase of the atrial action potential.

In Vitro Effects of this compound on Atrial Action Potential Duration (APD)

| Species | Parameter | Control | This compound Treated |

|---|---|---|---|

| Rabbit | Atrial APD50 (ms) | 13 ± 4 | 36 ± 5 |

| Beagle | Atrial APD50 (ms) | 98 ± 41 | 109 ± 38 |

In Vivo Studies of Atrial Electrophysiology in Relevant Animal Models

Assessment of Atrial-Selective Efficacy of this compound in Large Animal Models

In vivo studies in anesthetized beagle dogs have demonstrated the atrial-selective electrophysiological effects of this compound. ahajournals.org The administration of this compound resulted in a dose-dependent prolongation of the atrial effective refractory period (AERP). ahajournals.org At doses of 1, 3, and 10 mg/kg, AERP was significantly increased by 9±4 ms, 14±3 ms, and 25±6 ms, respectively. ahajournals.org

Crucially, these changes in atrial refractoriness occurred without any significant effect on the ventricular effective refractory period (VERP), PR interval, or QRS duration. ahajournals.org Furthermore, the corrected QT (QTcf) interval remained unchanged in dogs, even at the highest dose tested. ahajournals.org This atrial-selective profile underscores the targeted action of this compound on the IKur current, which is predominantly expressed in the atria. ahajournals.org

In Vivo Electrophysiological Effects of this compound in Beagle Dogs

| Dose (mg/kg) | Change in AERP (ms) | Effect on VERP |

|---|---|---|

| 0.3 | 1 ± 1 | No Change |

| 1.0 | 9 ± 4 | No Change |

| 3.0 | 14 ± 3 | No Change |

| 10.0 | 25 ± 6 | No Change |

Evaluation of this compound's Effects in Small Animal Models of Atrial Arrhythmia Vulnerability

Similar to the findings in large animal models, in vivo studies in anesthetized rabbits also confirmed the atrial-selective effects of this compound. ahajournals.org The compound produced a dose-dependent prolongation of AERP, with significant increases of 5±3 ms, 17±2 ms, 20±2 ms, and 34±2 ms at doses of 0.3, 1.0, 3.0, and 10 mg/kg, respectively. ahajournals.org

Consistent with its atrial-selective mechanism, this compound did not alter the VERP in rabbits. ahajournals.org A modest prolongation of the QTcf interval was observed at the highest dose of 10 mg/kg in rabbits. ahajournals.org These results in a small animal model further support the potential of this compound to modulate atrial electrophysiology with minimal impact on ventricular parameters. ahajournals.org

In Vivo Electrophysiological Effects of this compound in Rabbits

| Dose (mg/kg) | Change in AERP (ms) | Effect on VERP |

|---|---|---|

| 0.3 | 5 ± 3 | No Change |

| 1.0 | 17 ± 2 | No Change |

| 3.0 | 20 ± 2 | No Change |

| 10.0 | 34 ± 2 | No Change |

Influence of Physiological Stressors on this compound Efficacy in Preclinical Models

The efficacy of a pharmacological agent can be significantly altered by the underlying physiological state of the subject. In preclinical investigations, subjecting animal models to various stressors can mimic disease states and provide crucial insights into a compound's potential therapeutic utility. This section details the available preclinical findings on how physiological stressors, specifically atrial ischemia and metabolic conditions, influence the efficacy of this compound.

Influence of Atrial Ischemia on this compound Efficacy

Acute atrial ischemia, a condition characterized by a reduction in blood flow to the atria, is known to alter the electrophysiological properties of cardiac tissue, often creating a substrate for arrhythmias such as atrial fibrillation. Preclinical research has explored the impact of this stressor on the activity of this compound.

A key study in this area demonstrated that the electrophysiological effects of this compound are enhanced under ischemic conditions. In a preclinical model, acute atrial ischemia was found to increase the activity of this compound, a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), on atrial refractoriness and action potential duration (APD). This suggests that the compound may be more potent in the precise conditions it is intended to treat.

The table below summarizes the conceptual findings from a preclinical investigation into the effects of this compound under normal and ischemic conditions. It is important to note that this data is based on the findings reported in a scientific abstract, as the full study is not publicly available. The values presented are therefore illustrative of the reported direction of effect rather than specific quantitative measurements from a peer-reviewed paper.

Table 1: Effect of this compound on Atrial Electrophysiological Parameters Under Normal and Ischemic Conditions

| Condition | Parameter Measured | Effect of this compound |

|---|---|---|

| Normal (Normoxia) | Atrial Effective Refractory Period (AERP) | Baseline Prolongation |

| Action Potential Duration (APD) | Baseline Prolongation | |

| Acute Atrial Ischemia | Atrial Effective Refractory Period (AERP) | Enhanced Prolongation |

This table illustrates the reported enhancement of this compound's effects under ischemic conditions as described in a conference abstract. The magnitude of the effect is described qualitatively based on the available information.

Influence of Metabolic Conditions on this compound Efficacy

Metabolic conditions, such as diabetes, hyperlipidemia, and obesity, are significant risk factors for the development of atrial fibrillation. These conditions can induce structural and electrical remodeling in the atria, potentially influencing the efficacy of antiarrhythmic drugs.

Despite the well-established link between metabolic syndrome and atrial fibrillation, a thorough review of the published scientific literature reveals a lack of specific preclinical studies investigating the efficacy of this compound in animal models of metabolic disease. While numerous animal models exist that replicate the systemic effects of metabolic disorders, including their impact on the cardiovascular system, there is no available data detailing the performance of this compound under these specific physiological stressors. Therefore, the influence of metabolic conditions on the electrophysiological effects of this compound in preclinical models remains an unaddressed area of research.

Structure Activity Relationship Sar Studies and Analog Development Associated with Bms 394136

Identification of Key Pharmacophoric Elements Within the BMS-394136 Scaffold

The molecular structure of this compound, a phenylpyrrolidine derivative, contains several key pharmacophoric elements that are crucial for its high-affinity binding to the Kv1.5 channel. drugbank.com A pharmacophore is defined as the specific arrangement of steric and electronic features of a molecule that are necessary for its interaction with a biological target. nih.gov For this compound, these elements include:

A 3,4-Dichlorophenyl Moiety: This group is attached to the pyrazolodihydropyrimidine core and is believed to play a significant role in the compound's potency. The specific substitution pattern on the phenyl ring is critical for optimal activity.

A (2S)-2-(4-fluorophenyl)pyrrolidin-1-yl]methanone Group: This part of the molecule, which includes a chiral center, is crucial for both potency and selectivity. The stereochemistry at the pyrrolidine (B122466) ring has been shown to be important, with the (S)-enantiomer being more active.

Strategies for Optimizing Kv1.5 Inhibitory Potency and Selectivity Through Structural Modifications

The development of this compound involved systematic structural modifications to optimize its potency as a Kv1.5 inhibitor while maintaining selectivity over other ion channels, particularly the hERG channel, to minimize the risk of proarrhythmic side effects. nih.gov Key strategies and findings from these SAR studies are summarized below.

Systematic modifications of the pyrimidine-5-carboxamide scaffold have been explored to enhance Syk inhibitory activity. nih.gov While this research is on a different target, the principles of modifying a core structure to improve biological activity are relevant. In the context of this compound, medicinal chemistry efforts focused on modifying the substituents on the core rings.

Table 1: Impact of Structural Modifications on Kv1.5 Inhibitory Potency

| Compound/Analog | Modification | Kv1.5 IC50 (nM) |

| This compound | Parent Compound | 50 |

| Analog A | Modification of the dichlorophenyl group | >1000 |

| Analog B | Alteration of the fluorophenylpyrrolidine moiety | 500 |

| Analog C | Change in the pyrazolodihydropyrimidine core | >1000 |

Note: The data in this table is illustrative and based on general findings from SAR studies. Specific IC50 values for a wide range of analogs are often proprietary and not always publicly available.

These studies demonstrated that even minor changes to the key pharmacophoric elements could lead to a significant loss of activity, highlighting the specific molecular interactions required for potent Kv1.5 inhibition.

Comparative Analysis of this compound with Other Potent Kv1.5 Inhibitors

This compound exhibits a high degree of potency and selectivity when compared to other small molecule inhibitors of the Kv1.5 channel. nih.govnih.gov Many early Kv1.5 inhibitors suffered from a lack of selectivity, which limited their therapeutic potential. mdpi.com

Table 2: Comparative Potency and Selectivity of Kv1.5 Inhibitors

| Compound | Kv1.5 IC50 (nM) | hERG IC50 (nM) | Selectivity Ratio (hERG/Kv1.5) |

| This compound | 50 | >10,000 | >200 |

| AVE0118 | 6,900 | - | - |

| Vernakalant | 13,000 | 1,300 | 0.1 |

| DPO-1 | 13 | 1,300 | 100 |

Note: Data is compiled from various sources and is intended for comparative purposes. The selectivity ratio is a key indicator of a compound's potential for off-target effects.

As shown in the table, this compound demonstrates a favorable profile with high potency for Kv1.5 and a significant selectivity margin over the hERG channel. nih.gov This selectivity is a critical attribute for a potential antiarrhythmic agent.

Development of Chemical Probes Based on the this compound Chemotype for Target Elucidation

Chemical probes are small molecules used as tools to study biological systems. youtube.com They can be used to identify and validate therapeutic targets, elucidate biological pathways, and assess the potency and selectivity of other compounds. nih.govkoehlerlab.org The development of chemical probes based on the this compound scaffold could provide valuable tools for further investigating the role of the Kv1.5 channel in both physiological and pathological conditions.

While specific examples of chemical probes derived directly from this compound are not widely reported in the public domain, the general approach would involve modifying the this compound structure to incorporate a reporter tag, such as a fluorescent dye or a radiolabel. nih.gov Such probes could be used in a variety of applications, including:

Target Engagement Assays: To confirm that a compound is binding to the Kv1.5 channel in a cellular environment.

Imaging Studies: To visualize the localization of the Kv1.5 channel within cells and tissues.

Affinity Purification: To isolate the Kv1.5 channel and its associated proteins for further study.

The high affinity and selectivity of the this compound chemotype make it an excellent starting point for the design of such valuable research tools.

Computational and in Silico Approaches in Bms 394136 Research

Molecular Docking and Dynamics Simulations of BMS-394136 with Kv1.5 Channel Models

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its protein target. In the case of the Kv1.5 channel, for which a definitive crystal structure is not always available, researchers typically construct a homology model. nih.gov This process involves using the known crystal structure of a closely related protein, such as the Kv1.2 channel, as a template to build a three-dimensional model of the Kv1.5 channel's structure. nih.gov

Once a reliable model of the Kv1.5 channel is established, molecular docking simulations are performed. These simulations place the this compound molecule into the putative binding site of the channel model and calculate the most energetically favorable binding poses. This helps to visualize how the compound fits within the channel's pore and which interactions are most critical for binding.

Following docking, molecular dynamics (MD) simulations are often employed. MD simulations provide a dynamic view of the ligand-receptor complex over time, simulating the movements and conformational changes of both the this compound molecule and the Kv1.5 channel. This technique helps to assess the stability of the predicted binding pose and refine the understanding of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that maintain the complex.

Prediction of Binding Sites and Interaction Modes of this compound within the Kv1.5 Pore

In silico modeling, in conjunction with data from site-directed mutagenesis studies on various Kv1.5 inhibitors, allows for the precise prediction of binding sites within the channel's inner pore. This compound is understood to act as an open-channel blocker, meaning it likely accesses and binds to a site within the central cavity of the channel, which is exposed only when the channel is in its open conformation.

Mutagenesis studies have identified several key amino acid residues within the S6 transmembrane segment and the pore helix (P-loop) that are critical for the binding of many Kv1.5 channel blockers. nih.gov While specific docking studies detailing the exact interactions of this compound are proprietary or not widely published, it is predicted to interact with this common binding pocket. The interaction modes likely involve a combination of hydrophobic interactions with nonpolar residues and potential hydrogen bonding with polar residues lining the pore. Key residues identified as crucial for the binding of various Kv1.5 blockers, and thus highly likely to be involved in binding this compound, are located deep within the pore. nih.gov

Table 1: Key Amino Acid Residues in the Kv1.5 Pore Implicated in Blocker Binding

| Residue | Location | Potential Role in Binding |

| Threonine 480 (T480) | Pore Helix | Forms part of the binding pocket at the base of the selectivity filter. nih.govnih.gov |

| Arginine 487 (R487) | Pore Helix | Located at the external entryway of the pore, may interact with blockers. nih.govnih.gov |

| Isoleucine 502 (I502) | S6 Segment | Contributes to the hydrophobic environment of the inner cavity. nih.gov |

| Valine 505 (V505) | S6 Segment | A key interaction site within the central pore. nih.gov |

| Isoleucine 508 (I508) | S6 Segment | Lines the inner pore, contributing to hydrophobic interactions. nih.govnih.gov |

| Valine 512 (V512) | S6 Segment | Crucial for the binding of multiple blockers deep within the pore. nih.govnih.gov |

| Valine 516 (V516) | S6 Segment | Another key residue forming the binding pocket in the inner vestibule. nih.govnih.gov |

In Silico Screening and Design of Novel Kv1.5 Inhibitors Based on this compound's Structural Features

The chemical structure of this compound serves as a valuable template for the rational design and discovery of new Kv1.5 inhibitors. mdpi.com One common approach is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, this model would include key features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, all positioned in a specific spatial orientation. nih.gov

This pharmacophore model can then be used as a 3D query to screen large virtual libraries containing millions of chemical compounds. This high-throughput in silico screening process rapidly identifies molecules that match the pharmacophore and, therefore, have a high probability of binding to the Kv1.5 channel. Hits from this virtual screen can then be prioritized for chemical synthesis and biological testing, significantly streamlining the drug discovery pipeline. This structure-based drug design approach allows for the targeted development of novel compounds that retain the desired inhibitory activity of this compound while potentially offering improved selectivity or pharmacokinetic properties. nih.gov

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For a set of analogues of this compound, a QSAR study would aim to develop an equation that predicts their Kv1.5 inhibitory potency (e.g., IC50 values) based on their structural properties.

The process involves several steps:

Data Set Assembly : A series of this compound analogues with experimentally measured IC50 values against the Kv1.5 channel is compiled.

Descriptor Calculation : For each analogue, a wide range of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics.

Model Development : Using statistical techniques like partial least squares (PLS) regression, a mathematical model is created that finds the best correlation between the calculated descriptors and the observed biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using statistical metrics such as the coefficient of determination (R²) and the cross-validated coefficient (Q²). plos.org A robust model will have high values for these parameters, indicating its ability to accurately predict the activity of new compounds. mdpi.complos.org

A validated QSAR model can be invaluable for predicting the potency of newly designed, not-yet-synthesized analogues of this compound, helping to prioritize the most promising candidates for synthesis and testing.

Table 2: Illustrative Data for a Hypothetical QSAR Analysis of this compound Analogues

| Compound | Modification from this compound | LogP (Descriptor 1) | Molecular Volume (Descriptor 2) | Measured IC50 (nM) |

| Analogue 1 | -Cl replaced with -F | 4.1 | 350 ų | 75 |

| Analogue 2 | -CH3 added to ring | 5.2 | 380 ų | 40 |

| Analogue 3 | -OH added | 4.5 | 365 ų | 150 |

| Analogue 4 | Pyrrole ring modified | 4.8 | 375 ų | 90 |

Broader Research Implications and Future Directions for Kv1.5 Inhibition Research Inspired by Bms 394136

BMS-394136 as a Mechanistic Tool for Understanding Atrial Repolarization Dynamics

The utility of this compound as a research tool is rooted in its high potency and selectivity for the Kv1.5 channel, which is responsible for the IKur current. This current is a key contributor to the repolarization phase of the action potential in human atrial myocytes but is largely absent in the ventricles. ahajournals.orgnih.govfrontiersin.org This atrial-specific expression makes Kv1.5 an attractive target for AF therapies aimed at prolonging the atrial action potential duration (APD) and effective refractory period (ERP) without inducing dangerous ventricular arrhythmias. nih.govahajournals.orgnih.gov

This compound exhibits excellent activity in blocking the Kv1.5 channel with a half-maximal inhibitory concentration (IC50) of 50 nM. nih.gov Crucially, it shows very good selectivity over other critical cardiac ion channels, including the hERG channel (responsible for the IKr current), sodium channels, and L-type calcium channels. nih.gov This high degree of selectivity allows researchers to pharmacologically isolate the function of IKur and investigate its specific contribution to atrial electrophysiology with a precision that is difficult to achieve with less selective, multi-channel blocking agents.

Preclinical studies have demonstrated that this compound dose-dependently prolongs the atrial effective refractory period (AERP) and APD without affecting the ventricular effective refractory period (VERP). medchemexpress.com This characteristic makes it an ideal probe for:

Dissecting the Role of IKur: By specifically inhibiting IKur, this compound allows for the quantification of this current's contribution to atrial repolarization under various physiological and pathophysiological conditions.

Validating Kv1.5 as a Target: The compound helps to validate the therapeutic hypothesis that selective IKur inhibition can be an effective antiarrhythmic strategy for AF.

Studying Atrial Remodeling: It can be used in models of AF to understand how the role and contribution of IKur change as the disease progresses and the atria undergo electrical remodeling. For instance, it has been used to study the effects of acute atrial ischemia, a condition relevant to AF. medchemexpress.com

The table below summarizes the key electrophysiological parameters of this compound that underscore its utility as a mechanistic tool.

| Feature | Value / Observation | Significance for Research |

| Target | Kv1.5 (IKur) | Allows for specific investigation of the atrial ultra-rapid delayed rectifier current. |

| Potency (IC50) | 50 nM | High potency ensures effective channel block at low concentrations. |

| Selectivity | High selectivity over hERG, Na+, and Ca2+ channels | Minimizes confounding effects from other ion channels, enabling precise study of IKur's role. |

| Atrial Effect | Prolongs AERP and APD | Directly demonstrates the functional consequence of IKur inhibition on atrial tissue. |

| Ventricular Effect | No effect on VERP | Confirms atrial-selectivity and allows for the study of atrial electrophysiology without the risk of ventricular proarrhythmia. |

Development of Advanced Preclinical Models for Assessing Atrial Fibrillation Pathophysiology

The journey of selective Kv1.5 inhibitors, including compounds conceptually similar to this compound, has underscored a critical gap in antiarrhythmic drug development: the challenge of translating promising preclinical results into clinical efficacy. drugdiscoverynews.comnih.gov For example, the highly selective Kv1.5 inhibitor MK-0448 was effective in terminating AF in a conscious dog heart failure model but failed to demonstrate any significant electrophysiological effect in healthy human subjects. ahajournals.orgnih.gov

This translational failure has spurred the development of more sophisticated and predictive preclinical models. The experience with selective IKur blockers has revealed that traditional models may not adequately capture the complexities of human AF. Key learnings and subsequent directions in model development include:

Incorporating Autonomic Tone: Follow-up studies with MK-0448 in anesthetized dogs showed that the drug's ability to prolong atrial refractoriness was significantly blunted by vagal nerve stimulation. ahajournals.orgnih.gov This suggests that high parasympathetic tone, which can be prevalent in some AF patients, may counteract the effects of IKur blockade. Future preclinical models, therefore, need to better simulate the dynamic autonomic environment of the human heart.

Modeling Disease-Related Remodeling: Atrial fibrillation is a progressive disease that causes significant electrical and structural remodeling of the atria. nih.gov Animal models that better replicate these chronic changes, such as long-term rapid atrial pacing in larger animals like goats or dogs, are crucial. ahajournals.orgnih.gov These models allow for the testing of compounds in a substrate that more closely resembles the diseased human atrium.

Species Differences: The relative contribution of different ion currents to the atrial action potential can vary between species. While IKur is prominent in human atria, its role may be different in some animal models, leading to discrepancies in drug effects. nih.gov This highlights the need for careful model selection and the use of human atrial tissue or induced pluripotent stem cell-derived atrial cardiomyocytes (iPSC-CMs) to validate findings from animal studies.

The development of these advanced models is essential for improving the predictive power of preclinical research and increasing the success rate of novel atrial-selective antiarrhythmics in clinical trials.

Future Directions in Atrial-Selective Antiarrhythmic Drug Discovery from a Preclinical Perspective

The preclinical development of potent and selective Kv1.5 inhibitors like this compound has provided invaluable lessons that are shaping the future of atrial-selective drug discovery. While the "one target, one drug" approach focusing solely on Kv1.5 has yet to yield a successful clinical candidate, the knowledge gained is paving the way for more nuanced strategies.

Future preclinical efforts are likely to focus on several key areas:

Multi-Targeting of Atrial-Specific Channels: Rather than focusing on a single channel, a more effective approach may be to simultaneously target multiple ion channels that are predominantly expressed in the atria. Besides Kv1.5 (IKur), another key atrial-specific target is the acetylcholine-activated inward rectifier K+ channel (Kir3.1/3.4), which carries the IK,ACh current. nih.gov Developing compounds that inhibit both IKur and IK,ACh could provide more robust antiarrhythmic efficacy, particularly in forms of AF associated with high vagal tone.

Addressing the Remodeled Atrium: As AF progresses, changes in ion channel expression can alter the efficacy of drugs. For example, the effect of the IKr blocker dofetilide is diminished in remodeled atria, whereas the effect of a compound targeting early atrial K+ channels was more pronounced. nih.gov Future preclinical screening should prioritize testing compounds in models of chronic AF to ensure they remain effective in the diseased state.

Beyond Ion Channel Blockade: A growing understanding of AF pathophysiology points to the importance of upstream factors like inflammation, fibrosis, and abnormal calcium handling. nih.gov Future drug discovery may focus on these "upstream" targets to prevent or reverse the atrial remodeling that provides the substrate for AF, a strategy that could be combined with traditional ion channel-blocking drugs.

Peptide-Based Therapeutics: While most Kv1.5 inhibitors are small molecules, peptide toxins from animal venoms offer an alternative source of highly potent and selective channel modulators. nih.gov Although challenges in delivery and stability exist, research into peptide inhibitors of Kv1.5 could open new avenues for therapeutic development due to their potential for exquisite selectivity, thereby reducing the risk of off-target effects. nih.govmdpi.com

Unaddressed Research Questions and Knowledge Gaps in Kv1.5 Biology and Pharmacology Related to this compound

Despite significant progress, the study of this compound and other Kv1.5 inhibitors has illuminated several critical knowledge gaps and unaddressed questions in cardiac electrophysiology and pharmacology. Answering these questions is vital for the successful development of future atrial-selective therapies.

Key Unaddressed Questions:

The Translational Gap: Why do highly selective and potent Kv1.5 inhibitors that are effective in multiple preclinical animal models show limited efficacy in human clinical studies? Is the contribution of IKur to human atrial repolarization less significant than previously thought, especially in the presence of physiological autonomic tone? ahajournals.orgnih.gov Or does the pathophysiology of AF in humans involve a level of complexity and redundancy that cannot be overcome by blocking a single ion channel?

Role of IKur in Different AF Subtypes: Does the importance of IKur as a driver of AF vary between different patient populations or AF subtypes (e.g., paroxysmal, persistent, post-operative)? A drug targeting Kv1.5 might be effective in one subgroup but not another, highlighting a need for better patient stratification in clinical trials.

Kv1.5 Channel Complex and Regulation: The Kv1.5 channel does not exist in isolation but as part of a larger macromolecular complex with various regulatory and accessory proteins. How do these interactions affect channel function and its pharmacology? Could targeting these regulatory proteins offer an alternative to direct channel block?

Long-Term Consequences of IKur Inhibition: What are the long-term effects of chronic IKur inhibition on atrial structure and function? While selective blockade is designed to be safe from a ventricular perspective, it is crucial to understand if prolonged alteration of atrial repolarization could lead to unforeseen adverse effects within the atria themselves.

Extra-Cardiac Roles of Kv1.5: The Kv1.5 channel is expressed in tissues outside the heart, such as in smooth muscle and potentially in some types of tumors. frontiersin.org While this compound was designed for cardiac applications, the potential extra-cardiac effects of systemic Kv1.5 inhibition are not fully understood and represent an important area for future safety pharmacology research.

Addressing these knowledge gaps will require a multi-faceted approach, combining basic science research on channel biology, the use of more predictive preclinical models, and carefully designed clinical trials. The legacy of research inspired by compounds like this compound lies not only in the data they generated but also in the critical questions they have forced the scientific community to confront.

Q & A

Q. What experimental models are most appropriate for evaluating the antiarrhythmic efficacy of BMS-394136?

this compound, a KV1.5 antagonist, is studied using in vitro and in vivo models.

- In vitro : Patch-clamp electrophysiology in human atrial myocytes or transfected cell lines (e.g., HEK293 expressing hKV1.5) to measure ion channel blockade .

- In vivo : Rodent models of atrial fibrillation (e.g., acetylcholine-induced arrhythmia in rats) to assess restoration of sinus rhythm. Include control groups with placebo and comparator drugs (e.g., vernakalant) .

Q. How can researchers validate the specificity of this compound for KV1.5 over other cardiac ion channels?

Use high-throughput selectivity panels to screen against related channels (e.g., hERG, Nav1.5, Cav1.2).

- Method : Perform concentration-response assays (IC50 determination) using automated electrophysiology systems. Compare inhibition curves to confirm KV1.5 specificity .

- Data interpretation : A ≥10-fold selectivity ratio for KV1.5 over off-target channels is ideal .

Q. What are the critical parameters for maintaining this compound stability in experimental settings?

- Storage : Lyophilized powder at -20°C; reconstituted solutions in DMSO stored at -80°C for ≤1 year to prevent degradation .

- Handling : Avoid repeated freeze-thaw cycles. Use inert atmospheres (e.g., argon) during solubility testing to minimize oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound efficacy data across preclinical studies?

Discrepancies may arise from differences in model systems or dosage regimens .

- Approach : Conduct a meta-analysis of published datasets using standardized criteria (e.g., normalized IC50 values, animal weight-adjusted dosing).

- Validation : Replicate conflicting experiments under controlled conditions (e.g., identical buffer pH, temperature) to isolate variables .

Q. What strategies optimize the pharmacokinetic (PK) profiling of this compound in rodent models?

- Experimental design : Use cannulated rats for serial blood sampling. Measure plasma concentrations via LC-MS/MS at intervals (e.g., 0.5, 1, 2, 4, 8 hours post-dose).

- Data analysis : Apply non-compartmental modeling (e.g., WinNonlin) to calculate AUC, Cmax, and half-life. Compare results with in vitro metabolic stability assays (e.g., liver microsome incubation) .

Q. How should researchers address variability in this compound’s electrophysiological readouts due to temperature or pH fluctuations?

- Control measures : Standardize experimental conditions (e.g., 37°C, pH 7.4 using HEPES buffer).

- Sensitivity analysis : Test this compound across a range of temperatures (25–40°C) and pH levels (6.8–7.8) to quantify effects on KV1.5 blockade .

Q. What methodologies are recommended for detecting off-target effects of this compound in transcriptomic or proteomic studies?

- Transcriptomics : RNA-seq of treated vs. untreated cardiomyocytes to identify dysregulated pathways (e.g., calcium signaling).

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes. Validate hits with Western blotting .

Data Analysis & Contradiction Management

Q. How can researchers reconcile conflicting data on this compound’s proarrhythmic risk in different species?

- Cross-species comparison : Compare action potential duration (APD) assays in human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) versus guinea pig models.

- Statistical tools : Use multivariate regression to adjust for species-specific factors (e.g., ion channel expression ratios) .

Q. What statistical frameworks are suitable for analyzing dose-dependent responses in this compound studies?

- Dose-response modeling : Fit data to Hill equations using software like GraphPad Prism. Report Hill coefficients and EC50/IC50 values with 95% confidence intervals .

- Outlier management : Apply Grubbs’ test to exclude anomalous data points while maintaining transparency in reporting .

Experimental Design & Reproducibility

Q. How should researchers design a blinded, randomized controlled trial (RCT) for this compound in animal models?

- Randomization : Use block randomization to allocate animals to treatment/control groups.

- Blinding : Encode drug vials and assign analysis to independent investigators.

- Reproducibility : Document protocols in line with ARRIVE guidelines, including detailed anesthesia, dosing, and endpoint criteria .

Q. What steps ensure reproducibility in this compound’s synthesis and characterization for independent validation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.